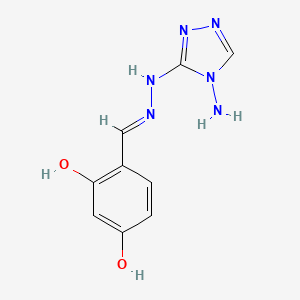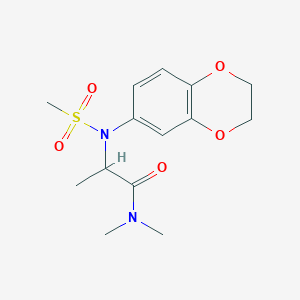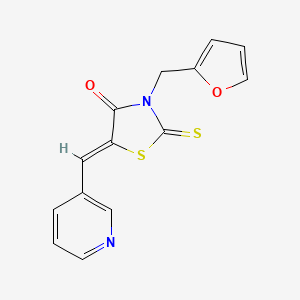methanol](/img/structure/B6086103.png)
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The compound's unique structure and mechanism of action make it a promising candidate for various applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves its binding to the catalytic domain of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, thereby inhibiting its activity. [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol activity by [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol is its specificity towards [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol, which makes it a valuable tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Future Directions
There are several potential future directions for the use of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in scientific research. One area of interest is its use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another potential application is its use as a tool in studying the role of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol in various cellular processes. Further research is needed to explore the compound's full potential and limitations in these areas.
Synthesis Methods
The synthesis of [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol involves several steps, starting from the reaction of 4-chlorobenzaldehyde with 4-methylpiperazine to form 4-(4-chlorobenzyl)-1-methylpiperazine. The subsequent reaction with 3-nitro-4-aminophenol yields the intermediate compound, which is then reduced to [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol.
Scientific Research Applications
[3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is its use as a [3-amino-4-(4-methyl-1-piperazinyl)phenyl](4-chlorophenyl)methanol inhibitor, which has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-8-10-22(11-9-21)17-7-4-14(12-16(17)20)18(23)13-2-5-15(19)6-3-13/h2-7,12,18,23H,8-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQMONFNDCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)

![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)
